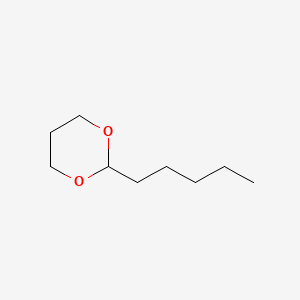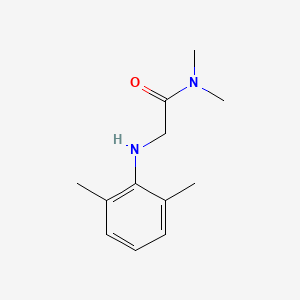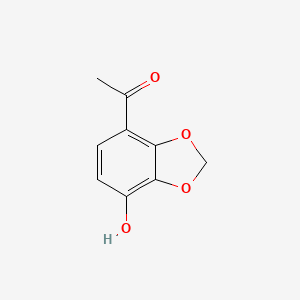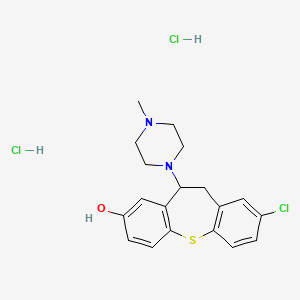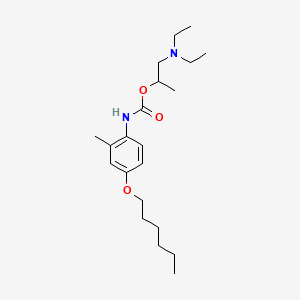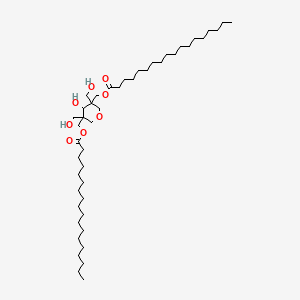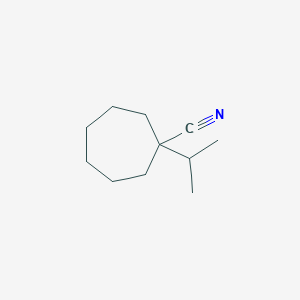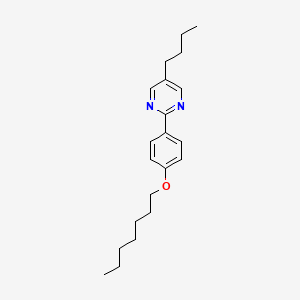
5-Butyl-2-(4-heptyloxy-phenyl)-pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Butyl-2-(4-heptyloxy-phenyl)-pyrimidine: is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound is characterized by a butyl group at the 5-position and a heptyloxy-phenyl group at the 2-position of the pyrimidine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-2-(4-heptyloxy-phenyl)-pyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.
Introduction of the Butyl Group: The butyl group can be introduced via a Friedel-Crafts alkylation reaction, where butyl chloride reacts with the pyrimidine ring in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Heptyloxy-Phenyl Group: The heptyloxy-phenyl group can be attached through a nucleophilic aromatic substitution reaction, where a heptyloxy-phenyl halide reacts with the pyrimidine ring in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch or continuous reactors with optimized conditions to maximize yield and purity. Solvent extraction, crystallization, and chromatography are commonly used for purification.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the butyl group, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can occur at the pyrimidine ring, converting it to dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Bases like sodium hydroxide (NaOH) or acids like sulfuric acid (H₂SO₄) are used depending on the type of substitution reaction.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the substituent introduced.
科学的研究の応用
5-Butyl-2-(4-heptyloxy-phenyl)-pyrimidine: has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.
Industry: Used in the development of advanced materials, such as liquid crystals and organic semiconductors.
作用機序
The mechanism of action of 5-Butyl-2-(4-heptyloxy-phenyl)-pyrimidine depends on its specific application:
Biological Activity: The compound may interact with specific enzymes or receptors in biological systems, leading to inhibition or activation of biochemical pathways.
Drug Development: It may act as an agonist or antagonist at specific molecular targets, such as receptors or ion channels, modulating their activity.
類似化合物との比較
Similar Compounds
- (2R,5S)-5-butyl-2-[4-(heptyloxy)phenyl]cyclohexan-1-one : This compound has a similar heptyloxy-phenyl group but differs in the core structure, which is a cyclohexanone instead of a pyrimidine ring.
- 5-butyl-2-(4-{2-[4-(hexyloxy)phenyl]ethyl}phenyl)pyridine : This compound contains a pyridine ring instead of a pyrimidine ring and has a hexyloxy-phenyl group.
Uniqueness
- The presence of both a butyl group and a heptyloxy-phenyl group on the pyrimidine ring makes 5-Butyl-2-(4-heptyloxy-phenyl)-pyrimidine unique in its chemical structure and properties. This combination of functional groups can lead to distinct chemical reactivity and potential applications compared to similar compounds.
特性
CAS番号 |
57202-14-9 |
|---|---|
分子式 |
C21H30N2O |
分子量 |
326.5 g/mol |
IUPAC名 |
5-butyl-2-(4-heptoxyphenyl)pyrimidine |
InChI |
InChI=1S/C21H30N2O/c1-3-5-7-8-9-15-24-20-13-11-19(12-14-20)21-22-16-18(17-23-21)10-6-4-2/h11-14,16-17H,3-10,15H2,1-2H3 |
InChIキー |
QHENCFGRJREZKQ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCOC1=CC=C(C=C1)C2=NC=C(C=N2)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-phenyl-2-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1H-indole](/img/structure/B13764257.png)
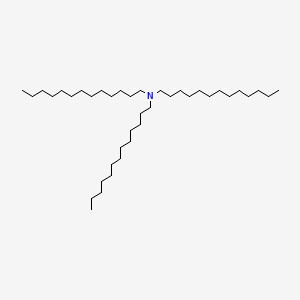
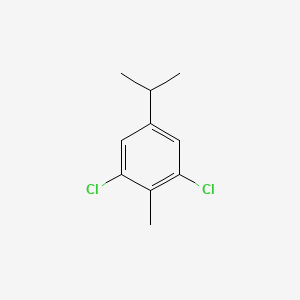
![[amino(azaniumylidene)methyl]-[2-hydroxy-3-(3-methylphenoxy)propyl]azanium;sulfate](/img/structure/B13764273.png)
